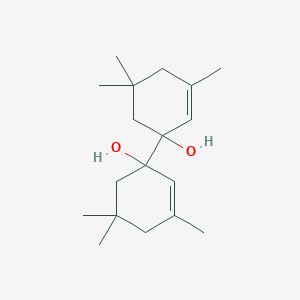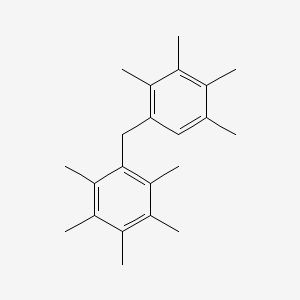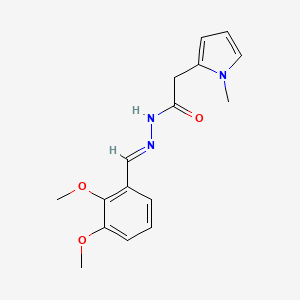
1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.439 g/mol . This compound is known for its unique structure, which includes two cyclohexene rings each substituted with three methyl groups and a hydroxyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-ol with appropriate reagents under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by a coupling reaction to form the bis-compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alkanes or other reduced forms .
Scientific Research Applications
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene rings can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A precursor in the synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL).
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE): A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is unique due to its dual cyclohexene structure with multiple methyl and hydroxyl substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
CAS No. |
6966-68-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(1-hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C18H30O2/c1-13-7-15(3,4)11-17(19,9-13)18(20)10-14(2)8-16(5,6)12-18/h9-10,19-20H,7-8,11-12H2,1-6H3 |
InChI Key |
CBBUQJJELRASKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)(C2(CC(CC(=C2)C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)



![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)


![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
